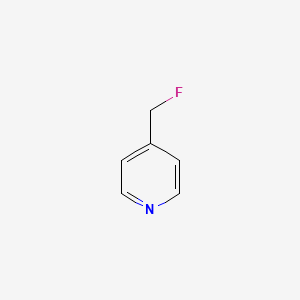

4-(Fluoromethyl)pyridine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(fluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FN/c7-5-6-1-3-8-4-2-6/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXJHVEMRKKQTNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00349067 | |

| Record name | 4-(fluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00349067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82878-59-9 | |

| Record name | 4-(fluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00349067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Fluoromethyl Pyridine and Analogues

General Strategies for Introducing Fluorine into Pyridine (B92270) Rings

The incorporation of fluorine into the pyridine scaffold can be achieved through various synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials. nbinno.comresearchoutreach.org Three primary strategies have emerged as the most common and effective: chlorine/fluorine exchange, construction of the pyridine ring using fluoroalkyl-containing building blocks, and the direct introduction of fluoroalkyl groups. nih.govjst.go.jp

A prevalent method for synthesizing trifluoromethylpyridines involves a halogen exchange reaction, specifically the replacement of chlorine atoms with fluorine atoms. nbinno.comresearchoutreach.org This approach typically starts with a trichloromethylpyridine precursor. The trichloromethyl group is then subjected to a fluorinating agent, which exchanges the chlorine atoms for fluorine atoms to yield the desired trifluoromethylpyridine. nih.govjst.go.jp This method is particularly useful for the large-scale production of certain trifluoromethylpyridine derivatives. nbinno.com For instance, 4-trichloromethylpyridine can be used as a starting material to synthesize 4-trifluoromethylpyridine through a gas-phase reaction at high temperatures and pressures. google.com

A variation of this approach involves the simultaneous vapor-phase chlorination and fluorination of picoline isomers. In this one-step process, the methyl group of picoline is first chlorinated and then immediately fluorinated. Subsequent chlorination of the pyridine ring can also be achieved in the same process to produce chloro(trifluoromethyl)pyridines. nih.govjst.go.jp

Table 1: Examples of Chlorine/Fluorine Exchange Reactions

| Starting Material | Product | Reaction Conditions | Reference |

| 4-Trichloromethylpyridine | 4-Trifluoromethylpyridine | Gas phase, high temperature and pressure | google.com |

| 3-Picoline | 2-Chloro-5-(trifluoromethyl)pyridine | Simultaneous vapor-phase chlorination/fluorination | nih.govjst.go.jp |

| 2,3-Dichloro-5-(trichloromethyl)pyridine | 2,3-Dichloro-5-(trifluoromethyl)pyridine (B150209) | Fluorinating agent | google.com |

An alternative and highly versatile strategy for synthesizing fluorinated pyridines is the construction of the pyridine ring itself from smaller molecules that already contain the desired fluoroalkyl group. nbinno.comresearchoutreach.org This "building-block" approach offers greater control over the final structure and is particularly advantageous for accessing specific isomers or complex derivatives. nbinno.com A variety of fluorinated compounds can serve as these building blocks in cyclo-condensation reactions. researchoutreach.org

Commonly used fluoroalkyl-containing building blocks include:

Ethyl 4,4,4-trifluoroacetoacetate rsc.org

Ethyl 2,2,2-trifluoroacetate researchoutreach.org

2,2,2-Trifluoroacetyl chloride researchoutreach.org

Ethyl 4,4,4-trifluoro-3-oxobutanoate researchoutreach.org

(E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one researchoutreach.org

These building blocks can be reacted with other components, such as ammonia (B1221849) or enamines, to form the pyridine ring. acsgcipr.org For example, the reaction of ethyl 4,4,4-trifluoroacetoacetate with cyclic 1,3-diones in the presence of a Brønsted base catalyst can yield 4-trifluoromethyl-2-pyrones, which can be subsequently converted to 4-trifluoromethyl-2-pyridones using ammonium (B1175870) acetate (B1210297) as a source of ammonia. rsc.org

Table 2: Common Fluoroalkyl-Containing Building Blocks for Pyridine Synthesis

| Building Block | Resulting Pyridine Moiety | Reference |

| Ethyl 4,4,4-trifluoroacetoacetate | 4-Trifluoromethyl-2-pyridone | rsc.org |

| Ethyl 2,2,2-trifluoroacetate | Trifluoromethyl-substituted pyridine | researchoutreach.org |

| 4,4,4-Trifluoro-1-(thiophen-2-yl)butane-1,3-dione | 4-(Trifluoromethyl)-6-(thiophen-2-yl)pyridine-2(1H)-one | tandfonline.com |

A third general strategy involves the direct introduction of a fluoroalkyl group onto a pre-formed pyridine ring. This can be accomplished by using a reactive species that carries the fluoroalkyl moiety. nih.govjst.go.jp One such example is the use of trifluoromethyl copper (CuCF₃). This reagent can participate in substitution reactions with halogenated pyridines, such as bromo- or iodopyridines, to directly install a trifluoromethyl group onto the pyridine ring. nih.govjst.go.jp While not as commonly employed as the previous two methods, this approach provides a direct route for the fluoroalkylation of existing pyridine structures. nih.govjst.go.jp

Specific Synthetic Routes to 4-(Fluoroalkyl)pyridines

Beyond the general strategies, specific synthetic routes have been developed to access 4-(fluoroalkyl)pyridines, which are valuable intermediates in various chemical industries. jst.go.jp

The Reformatsky reaction, which traditionally involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc, can be adapted for the synthesis of fluorinated compounds. The enantioselective addition of a fluorinated Reformatsky reagent to aromatic aldehydes has been established for the synthesis of α,α-difluoro-β-hydroxy esters. le.ac.uk A one-pot asymmetric Reformatsky reaction of ethyl bromodifluoroacetate with benzaldehyde, promoted by diethylzinc, has been developed to produce the corresponding fluorinated alcohol in good yield and enantiomeric excess. le.ac.uk While this example does not directly yield a pyridine, the fluorinated products can serve as precursors for further elaboration into heterocyclic structures.

As mentioned in the general strategies, cyclo-condensation reactions are a cornerstone for the synthesis of 4-(fluoroalkyl)pyridines. This method involves the reaction of a fluorinated building block with other reagents to construct the pyridine ring. nbinno.comresearchoutreach.org For instance, a method for synthesizing 4-trifluoromethylpyridine compounds utilizes 1,1,1-trifluoro-4-alkoxy-3-alkylbutylene-2-ketone as a synthesis block. This is reacted with a metal reagent of 2-halogenoalkyl nitrile to produce a p-carbonyl additive product, which is then directly reacted with PX₅ and/or HCl to obtain the corresponding 4-trifluoromethylpyridine compound. google.com This method is noted for its moderate reaction conditions and high selectivity. google.com

Another example involves the reaction of 4,4,4-trifluoro-1-(thiophen-2-yl)butane-1,3-dione with cyanoacetamide, which upon grinding, yields 4-(trifluoromethyl)-1,2-dihydro-2-oxo-6-(thiophen-2-yl)pyridine-3-carbonitrile. tandfonline.com

Cyclo-condensation Reactions with Fluorinated Building Blocks

Utilizing Ethyl 2,2,2-trifluoroacetate

Ethyl 2,2,2-trifluoroacetate serves as a common C2 synthon in the assembly of trifluoromethyl-containing heterocycles. In the context of pyridine synthesis, it can react with 1,3-dicarbonyl compounds or their equivalents in the presence of an ammonia source to form the pyridine ring. The reaction proceeds through a series of condensation and cyclization steps, ultimately leading to the formation of a substituted pyridone, which can be further modified to obtain the desired 4-(trifluoromethyl)pyridine (B1295354) derivative. While this is a foundational method, specific examples directly yielding 4-(trifluoromethyl)pyridine analogues are part of broader synthetic strategies.

Utilizing 2,2,2-trifluoroacetyl chloride

Similar to ethyl 2,2,2-trifluoroacetate, 2,2,2-trifluoroacetyl chloride is another reactive building block for introducing the trifluoromethyl group. google.com Its higher reactivity allows for reactions under milder conditions. It can be employed in condensation reactions with enamines or enolates, followed by cyclization to construct the pyridine ring. This method is particularly useful for the synthesis of highly functionalized pyridine derivatives.

Utilizing Ethyl 4,4,4-trifluoro-3-oxobutanoate

Ethyl 4,4,4-trifluoro-3-oxobutanoate is a versatile 1,3-dicarbonyl compound that is frequently used in the Hantzsch pyridine synthesis and related cyclocondensation reactions to produce trifluoromethyl-substituted pyridines. organic-chemistry.orgbeilstein-journals.org For instance, in the synthesis of the herbicide dithiopyr (B166099), a cyclocondensation reaction of 3-methylbutanal (B7770604) and ethyl 4,4,4-trifluoro-3-oxobutanoate is a key step. google.com This reaction highlights the utility of this building block in constructing complex molecules containing a trifluoromethylpyridine moiety.

A typical reaction to form a 4-(trifluoromethyl)pyridine analogue using this building block would involve its condensation with an enamine and another carbonyl compound, followed by cyclization and oxidation. The specific substitution pattern of the final product can be controlled by the choice of the other reactants.

| Reactant 1 | Reactant 2 | Ammonia Source | Product | Yield (%) |

| Ethyl 4,4,4-trifluoro-3-oxobutanoate | Aldehyde | Ammonium Acetate | Dihydropyridine (B1217469) Intermediate | High |

| Dihydropyridine Intermediate | Oxidizing Agent | - | 4-(Trifluoromethyl)pyridine Analog | Variable |

Table 1: Representative Hantzsch-type synthesis of a 4-(Trifluoromethyl)pyridine analog.

Utilizing (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one

(E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one is a highly reactive and useful building block for the synthesis of various trifluoromethyl-substituted heterocycles, including pyridines. google.com Its enone functionality makes it an excellent substrate for Michael additions and subsequent cyclization reactions. This building block has been instrumental in the synthesis of several commercial agrochemicals. For example, the synthesis of the herbicide pyroxsulam (B39247) involves the use of (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one to construct the 4-(trifluoromethyl)pyridone intermediate. google.com

The general approach involves the reaction of (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one with a suitable nitrogen-containing nucleophile, which initiates a cascade of reactions leading to the formation of the pyridine ring.

| Reactant 1 | Reactant 2 | Reaction Type | Product |

| (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one | Enamine | Cyclocondensation | 4-(Trifluoromethyl)pyridone |

| (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one | Amidine | Cyclocondensation | 4-(Trifluoromethyl)pyrimidine |

Table 2: Examples of heterocycle synthesis using (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one.

One-Pot Synthesis Approaches

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. Several one-pot methods have been developed for the synthesis of fluorinated pyridines.

From α-methyl(methylene)ketones and di(tri)fluoroacetate

A notable one-pot synthesis of trifluoromethyl-substituted pyridines involves the reaction of α-methyl or α-methylene ketones with a trifluoroacetate (B77799) source in the presence of an ammonia donor. This method allows for the direct construction of the pyridine ring from relatively simple starting materials. While specific literature detailing a broad range of substrates for 4-(fluoromethyl)pyridine is emerging, the general transformation is recognized as a powerful tool in synthetic chemistry. The reaction likely proceeds through the in-situ formation of an enone from the ketone, which then undergoes a Michael addition with a trifluoroacetylated species, followed by cyclization and aromatization.

From (E)-3-(difluoromethyl)-5-ethoxy-3-hydroxy-pent-4-enenitrile

A specific and efficient one-pot synthesis of 2-chloro-4-(trifluoromethyl)pyridine (B1345723) has been reported starting from (E)-3-(trifluoromethyl)-5-ethoxy-3-hydroxy-pent-4-enenitrile. google.com This method provides a direct route to a key intermediate for further functionalization to a variety of 4-(trifluoromethyl)pyridine derivatives. The reaction is typically carried out by treating the starting nitrile with a chlorinating agent, such as thionyl chloride, which facilitates both cyclization and chlorination in a single step.

In a documented procedure, 50 g of 5-ethoxy-3-hydroxy-3-(trifluoromethyl)-pent-4-en-nitrile was mixed with 100 g of thionyl chloride and stirred at 50°C for 24 hours. google.com After quenching with sodium bicarbonate solution, the product, 2-chloro-4-(trifluoromethyl)pyridine, was obtained in a 69% yield. google.com

| Starting Material | Reagent | Temperature (°C) | Time (h) | Product | Yield (%) |

| (E)-3-(Trifluoromethyl)-5-ethoxy-3-hydroxy-pent-4-enenitrile | Thionyl Chloride | 50 | 24 | 2-Chloro-4-(trifluoromethyl)pyridine | 69 |

| (E)-3-(Trifluoromethyl)-5-ethoxy-3-hydroxy-pent-4-enenitrile | Hydrogen Bromide in Acetic Acid | 0-5 | 1 | 2-Bromo-4-(trifluoromethyl)pyridine | 32 |

Table 3: One-pot synthesis of 2-halo-4-(trifluoromethyl)pyridines. google.com

This methodology showcases a practical and scalable approach to access the 4-(trifluoromethyl)pyridine scaffold, which is a valuable precursor in various fields of chemical research.

Brønsted Base-Catalyzed Pechmann-Type Reactions

A highly efficient method for synthesizing 4-trifluoromethyl 2-pyridones involves a Brønsted base-catalyzed Pechmann-type reaction. rsc.orgrsc.org This approach utilizes cyclic 1,3-diones reacting with ethyl 4,4,4-trifluoroacetoacetate. rsc.org In this synthesis, 2-dimethylaminopyridine (B146746) (2-DMAP) serves as an effective catalyst. rsc.orgrsc.org The reaction is carried out using ammonium acetate (NH₄OAc) as a readily available source of ammonia. rsc.orgrsc.org

When 1,3-dione substrates are reacted with ethyl 4,4,4-trifluoroacetoacetate and NH₄OAc in the presence of 2-DMAP in 1,2-dichloroethane (B1671644) (DCE) at 140 °C, the corresponding 4-trifluoromethyl 2-pyridones are formed in moderate to excellent yields. rsc.org This method provides a valuable pathway for accessing this class of fluorinated pyridine analogues. rsc.orgrsc.org The Pechmann reaction, traditionally used for coumarin (B35378) synthesis, is adapted here for pyridone synthesis, demonstrating its versatility. rsc.org

Table 1: Synthesis of 4-Trifluoromethyl 2-Pyridones via Pechmann-Type Reaction rsc.org

| Starting 1,3-Dione | Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| Cyclohexane-1,3-dione | 2-DMAP | DCE | 140 | 48 | 5,6,7,8-Tetrahydro-4-(trifluoromethyl)quinolin-2(1H)-one | 85 |

| 5,5-Dimethylcyclohexane-1,3-dione | 2-DMAP | DCE | 140 | 48 | 7,7-Dimethyl-5,6,7,8-tetrahydro-4-(trifluoromethyl)quinolin-2(1H)-one | 92 |

| Indane-1,3-dione | 2-DMAP | DCE | 140 | 48 | 4-(Trifluoromethyl)-1,5-dihydro-2H-indeno[1,2-b]pyridin-2-one | 78 |

Nucleophilic Activation and Electrophilic Trifluoromethylation

A significant strategy for the regioselective trifluoromethylation of pyridine rings is based on nucleophilic activation followed by reaction with an electrophilic trifluoromethylating agent. researchgate.netacs.orgacs.orgnih.gov This approach enables the direct transformation of C(sp²)–H bonds, which is a highly desirable process in organic synthesis. acs.org Specifically, this method has been successfully applied to achieve 3-position-selective C–H trifluoromethylation of pyridine and quinoline (B57606) derivatives. researchgate.netacs.orgacs.orgnih.gov

The process involves the nucleophilic activation of the pyridine ring through hydrosilylation, which generates an N-silyl enamine intermediate. acs.orgacs.org This enamine then reacts with an electrophilic trifluoromethylating reagent, such as the Togni reagent. researchgate.net The reaction proceeds through the formation of the N-silyl enamine and a subsequent trifluoromethylated enamine intermediate. acs.orgacs.org Oxidation of the latter intermediate leads to the formation of the 3-trifluoromethylated pyridine product. acs.org This methodology is applicable for the late-stage trifluoromethylation of complex molecules, highlighting its utility in medicinal chemistry and materials science. researchgate.netacs.org

Synthesis of Specific Precursors and Intermediates

Synthesis of 4-(Difluoromethyl)pyridin-2-amine

A scalable, economical, and practical synthesis for 4-(difluoromethyl)pyridin-2-amine, a key intermediate for various kinase inhibitors, has been developed. unimi.itacs.org This efficient process starts from 2,2-difluoroacetic anhydride (B1165640) and proceeds through a five-step, two-pot procedure. unimi.it

The synthesis begins with the reaction of ethyl vinyl ether and pyridine with difluoroacetic anhydride to produce (E)-4-ethoxy-1,1-difluorobut-3-en-2-one. unimi.it This intermediate is then converted to (E)-3-(difluoromethyl)-5-ethoxy-3-hydroxy-pent-4-enenitrile. unimi.itacs.org A subsequent one-pot procedure involves reacting this nitrile with methoxylamine hydrochloride in acetic acid. unimi.itacs.org The reaction mixture is then treated with hydrobromic acid in acetic acid, followed by the addition of zinc, to yield 4-(difluoromethyl)pyridin-2-amine. acs.org This optimized one-pot procedure from the nitrile intermediate provides the final product in a 72% yield over three steps. unimi.it This route is advantageous as it avoids the use of sealed pressure tubes for amination, making it suitable for large-scale production. unimi.it

Synthesis of 2-Chloro-4-(trifluoromethyl)pyridine

2-Chloro-4-(trifluoromethyl)pyridine is an important building block in the synthesis of pharmaceuticals and agrochemicals. google.comnih.govinnospk.com One synthetic route starts from vinyl n-butyl ether. google.com This initial raw material is used to synthesize 4-butoxy-1,1,1-trifluoro-3-buten-2-one. google.com This intermediate then reacts with trimethylphosphonoacetate to yield a mixture of 5-butoxy-5-methoxy-3-(trifluoromethyl)pent-2-enoic acid methyl ester and its isomer. google.com

The subsequent step involves a cyclocondensation of this ester mixture with ammonium acetate in formamide (B127407) at 160°C to produce 2-hydroxy-4-(trifluoromethyl)pyridine (B44833) (also known as 4-(trifluoromethyl)-2-pyridone). google.com The final step is a chlorination reaction of the pyridone, which yields the target compound, 2-chloro-4-(trifluoromethyl)pyridine. google.com This synthetic pathway is noted for its mild conditions and high yield, making it conducive to large-scale synthesis. google.com An alternative starting material for the synthesis of 2-chloro-4-(trifluoromethyl)pyridine is 2-chloro-4-iodopyridine. chemicalbook.comsigmaaldrich.com

Table 2: Physical and Chemical Properties of 2-Chloro-4-(trifluoromethyl)pyridine innospk.comsigmaaldrich.com

| Property | Value |

| CAS Number | 81565-18-6 |

| Molecular Formula | C₆H₃ClF₃N |

| Molecular Weight | 181.54 g/mol |

| Boiling Point | 146-147 °C |

| Density | 1.411 g/mL at 25 °C |

| Refractive Index | n20/D 1.4490 |

Synthesis of 4-(Trifluoromethyl)pyridine-2-carboxylic acid

4-(Trifluoromethyl)pyridine-2-carboxylic acid, also known as 4-(trifluoromethyl)-picolinic acid, is a derivative of picolinic acid and serves as a valuable ligand in coordination chemistry. chemicalbook.comscbt.com A synthetic route to its isomer, 4-trifluoromethylnicotinic acid, provides insight into constructing such molecules. google.com This process begins with ethyl 4,4,4-trifluoroacetoacetate and cyanoacetamide, which undergo a cyclization reaction catalyzed by potassium hydroxide (B78521) to form 2,6-dihydroxy-3-cyano-4-trifluoromethylpyridine. google.com

This intermediate is then chlorinated using phosphorus oxychloride (POCl₃) to give 2,6-dichloro-3-cyano-4-trifluoromethylpyridine. google.com The synthesis of the final acid can proceed via two pathways from this chlorinated intermediate. One path involves hydrolysis to 2,6-dichloro-4-trifluoromethyl-3-pyridinecarboxylic acid, followed by a Pd/C catalyzed hydrogenolysis to remove the chlorine atoms. google.com The alternative path involves first performing the Pd/C catalyzed hydrogenolysis to yield 3-cyano-4-trifluoromethylpyridine, which is then hydrolyzed to the final 4-trifluoromethylnicotinic acid product. google.com

Synthesis of 4-(Trifluoromethyl)-2-pyridone

4-(Trifluoromethyl)-2-pyridone, which exists in tautomeric equilibrium with 2-hydroxy-4-(trifluoromethyl)pyridine, is a key synthetic intermediate. google.comossila.com A multi-step synthesis for this compound starts from an alkyl vinyl ether and trifluoroacetyl chloride. google.com The reaction of these starting materials produces a 4-chloro-4-alkoxy-1,1,1-trifluoro-2-butanone. google.com This butanone is then reacted with a C₁-C₄ alcohol to form a 4,4-dialkoxy-1,1,1-trifluoro-2-butanone. google.com

The subsequent step is a Horner-Wadsworth-Emmons reaction where the dialkoxy butanone is reacted with a trialkyl phosphonoacetate. nih.govgoogle.com This forms a mixture of condensation products which can then be cyclized to afford 4-trifluoromethyl-2(1H)-pyridone. google.com The cyclization can be achieved by reacting the mixture with an ammonium salt of an organic acid, such as ammonium formate (B1220265) or ammonium acetate, or with formamide. google.com

Advanced Synthetic Techniques

Advanced synthetic methodologies have been pivotal in accessing fluorinated pyridine derivatives, including this compound. These techniques offer enhanced efficiency, selectivity, and applicability, particularly in the specialized fields of medical imaging and large-scale production. Modern approaches include precision radiolabeling for diagnostics, the use of sophisticated catalytic systems to facilitate C-F bond formation, and the development of robust processes for industrial manufacturing.

The incorporation of the positron-emitting isotope Fluorine-18 ([18F]) into molecules is a cornerstone of Positron Emission Tomography (PET), a powerful medical imaging technique. frontiersin.org The favorable characteristics of [18F], such as its 109.8-minute half-life and low positron energy, make it ideal for developing radiotracers. frontiersin.orgresearchgate.netacs.org The synthesis of [18F]-labeled compounds, including analogues of this compound, relies on rapid and efficient fluoroalkylation reactions performed in the final steps of a synthesis. nih.gov

Nucleophilic substitution is the most common strategy for introducing [18F] into a molecule. acs.orgnih.gov This typically involves reacting a precursor molecule containing a good leaving group (e.g., tosylate, mesylate, triflate, or a halide) with a source of radioactive fluoride (B91410), such as [18F]KF, which is often used in conjunction with a phase-transfer catalyst like Kryptofix 222 (K2.2.2) to enhance the nucleophilicity of the fluoride ion. nih.govrsc.org For pyridine-containing structures, the electron-deficient nature of the ring facilitates nucleophilic aromatic substitution, particularly at the 2- and 4-positions. nih.govnih.gov

Recent advancements have focused on developing novel precursors and methods to improve radiochemical yields (RCY) and molar activities under mild conditions. Copper-mediated radiofluorination, for instance, has been successfully applied to boronic acid pinacol (B44631) ester precursors. nih.gov Other innovative methods include the use of spirocyclic iodonium(III) ylide precursors for the one-step synthesis of building blocks like 4-[18F]fluorobenzylazide, which can then be attached to larger biomolecules. nih.gov The development of these advanced techniques is crucial for producing high-purity PET tracers for preclinical and clinical research. tandfonline.com

| Method | Precursor Type | Typical Reagents | Key Features |

| Nucleophilic Aliphatic Substitution | Alkyl halides or sulfonates | [18F]KF/Kryptofix 222 | Most common method; requires a good leaving group. nih.govrsc.org |

| Nucleophilic Aromatic Substitution | Activated arenes (e.g., with -NO2) or diaryliodonium salts | [18F]KF/Kryptofix 222, K2CO3 | Effective for electron-deficient rings like pyridine. nih.govnih.gov |

| Copper-Mediated Fluorination | Boronic acid pinacol esters | [18F]Fluoride, Copper catalyst | Alcohol-enhanced procedure for labeling aryl groups. nih.gov |

| Ylide-Mediated Fluorination | Spirocyclic iodonium(III) ylides | [18F]Fluoride | Enables one-step synthesis of complex building blocks. nih.gov |

| Isotopic Exchange | Phosphonium aryltrifluoroborates | [18O]water containing [18F] | Innovative 18F-19F exchange under mild conditions. nih.gov |

Catalysis plays a central role in modern organic synthesis, and the formation of carbon-fluorine bonds is no exception. nih.gov Catalytic methods offer pathways to fluorinated compounds with high efficiency and selectivity, often under milder conditions than classical methods. mdpi.com These techniques are broadly categorized into metal-catalyzed and organocatalyzed reactions, utilizing either nucleophilic or electrophilic fluorine sources. nih.gov

Transition metal catalysis has enabled significant progress in the direct C-H fluorination of pyridines, which avoids the need for pre-functionalized substrates. rsc.org A notable example is the use of Silver(II) fluoride (AgF2), which can achieve site-selective monofluorination of pyridines at the C-H bond adjacent to the nitrogen atom under mild, ambient temperature conditions. orgsyn.orgresearchgate.net Palladium catalysts have also been extensively studied for C-H functionalization. rsc.org For instance, Palladium(II) acetate (Pd(OAc)2) can catalyze the fluorination of phenylpyridine derivatives using electrophilic fluorinating reagents like N-fluoropyridinium tetrafluoroborate. nih.gov Other metals, including rhodium and copper, have also been employed in various catalytic cycles to construct fluorinated pyridine and piperidine (B6355638) frameworks. sciencedaily.comchemeurope.comnih.gov

These catalytic reactions often employ specialized electrophilic fluorinating agents. Reagents such as Selectfluor and N-Fluorobenzenesulfonimide (NFSI) are widely used due to their stability and effectiveness in delivering an electrophilic fluorine atom in the presence of a catalyst. mdpi.comnih.gov The choice of catalyst, ligand, and fluorine source is critical for controlling the regioselectivity and yield of the fluorination reaction. nih.govacs.org

| Catalyst System | Fluorine Source | Reaction Type | Substrate Example | Key Features |

| Silver(II) fluoride (AgF2) | AgF2 | C-H Fluorination | Pyridines, Diazines | High site-selectivity for the C-H bond adjacent to nitrogen. orgsyn.orgresearchgate.net |

| Palladium(II) Acetate (Pd(OAc)2) | N-fluoropyridinium tetrafluoroborate | Directed C-H Fluorination | Phenylpyridine derivatives | Enables fluorination of C-H bonds directed by a coordinating group. nih.gov |

| Palladium / BINAP complexes | N-Fluorobenzenesulfonimide (NFSI) | Enantioselective Fluorination | β-ketoesters, Oxindoles | Produces chiral fluorinated compounds with high enantioselectivity. nih.gov |

| Rhodium(III) complexes | (Self) | C-H Functionalization / Cyclization | α-fluoro-α,β-unsaturated oximes | One-step synthesis of multi-substituted 3-fluoropyridines. nih.gov |

| Palladium on Carbon (Pd/C) | H2 (Hydrogenation) | Dearomatization-Hydrogenation | Fluoropyridines | Reduces fluoropyridines to fluorinated piperidines. acs.org |

The industrial production of fluorinated pyridines, such as the closely related trifluoromethylpyridines (TFMPs), is essential for their widespread use in agrochemicals and pharmaceuticals. jst.go.jpnih.gov Establishing a practical, large-scale manufacturing process is critical to meet market demand. nih.gov Two primary strategies dominate the industrial synthesis of these compounds: the halogen exchange (HALEX) process on a pre-formed pyridine ring and the construction of the pyridine ring from a pre-fluorinated building block. jst.go.jpresearchgate.net

The first method, often starting from picoline isomers, involves a vapor-phase reaction that combines chlorination and fluorination. nih.gov For example, 3-picoline can be converted into 3-(trifluoromethyl)pyridine (B54556) in a fluidized-bed reactor where the methyl group is chlorinated and subsequently fluorinated. nih.gov This process can be followed by further nuclear chlorination in the vapor phase to produce key intermediates like 2-chloro-5-(trifluoromethyl)pyridine. nih.gov This approach leverages readily available starting materials but can require harsh conditions and may produce mixtures of products.

The second major industrial route involves building the pyridine ring through cyclocondensation reactions using a trifluoromethyl-containing synthon. researchgate.net Common building blocks include compounds like (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one. researchgate.net This "bottom-up" approach can offer better control over the final substitution pattern of the pyridine ring, which is advantageous for producing specific isomers required for complex active ingredients. jst.go.jp The choice between these industrial methodologies depends on factors such as the cost of raw materials, the desired substitution pattern, and the required scale of production.

| Manufacturing Strategy | Description | Advantages | Disadvantages |

| Halogen Exchange (HALEX) | Post-synthesis modification of a pyridine ring, typically via chlorination followed by chlorine/fluorine exchange. jst.go.jpnih.gov | Utilizes inexpensive starting materials like picoline isomers. | Can require harsh reaction conditions and may lead to isomeric mixtures. nih.gov |

| Ring Construction / Cyclocondensation | Building the pyridine ring from smaller, pre-fluorinated acyclic precursors. jst.go.jpresearchgate.net | Provides excellent control over regiochemistry and the final substitution pattern. researchgate.net | Starting materials (fluorinated building blocks) can be more expensive. |

Reactivity and Reaction Mechanisms of Fluoromethyl Pyridine and Analogues

Influence of Fluorine Substitution on Pyridine (B92270) Reactivity

Electron-Withdrawing Effects of Fluoroalkyl Groups

Fluoroalkyl groups, such as fluoromethyl (-CH₂F) and trifluoromethyl (-CF₃), are potent electron-withdrawing groups due to the high electronegativity of fluorine atoms. nih.govscispace.com This inductive effect reduces the electron density of the pyridine ring and the basicity of the pyridinic nitrogen. nih.govnih.gov For instance, the trifluoromethyl group is recognized as one of the most powerful electron-withdrawing groups in organic chemistry. nih.govscispace.com This effect is primarily inductive, activating adjacent electrophilic sites and decreasing the basicity at functional groups. nih.govnih.gov

The electron-withdrawing nature of these substituents has a quantifiable impact on the physicochemical properties of the pyridine molecule. A key indicator of this is the acid dissociation constant (pKa) of the conjugate acid. The presence of an electron-withdrawing group lowers the pKa, indicating reduced basicity.

| Compound | pKa of Conjugate Acid | Reference |

| Pyridine | 5.25 | libretexts.org |

| 4-(Trifluoromethyl)pyridine (B1295354) | 2.92 (Predicted) | chemicalbook.com |

| 2,6-Dimethylpyridine | 6.7 | libretexts.org |

| 4-Dimethylaminopyridine (B28879) | 9.7 | libretexts.org |

This table illustrates the decrease in basicity (lower pKa) of pyridine when substituted with an electron-withdrawing trifluoromethyl group, compared to the increase in basicity with electron-donating alkyl and amino groups.

Impact on Aromatic Nucleophilic Substitution Reactions

The electron-withdrawing effect of fluoroalkyl groups, such as the fluoromethyl group, deactivates the pyridine ring towards electrophilic substitution but significantly enhances its reactivity in aromatic nucleophilic substitution (SNAr) reactions. By withdrawing electron density, the fluoroalkyl group makes the pyridine ring more electrophilic and better able to stabilize the negatively charged Meisenheimer complex intermediate formed during nucleophilic attack.

This enhanced electrophilicity is particularly pronounced when additional fluorine atoms are present on the pyridine ring itself. For example, in 2,3-difluoro-4-(fluoromethyl)pyridine, the fluorine atoms at the 2- and 3-positions further increase the ring's electrophilicity, making it highly susceptible to nucleophilic attack. This property is valuable in the synthesis of agrochemicals and pharmaceuticals where displacement of a leaving group on the pyridine ring by a nucleophile is a key step. The reactivity in SNAr reactions is influenced by the stability of the intermediate, which is enhanced by strong electron-withdrawing substituents.

Key Reaction Pathways

Metalation Reactions and Generation of Lithiated Intermediates

The presence of the fluoromethyl group can influence the regioselectivity of metalation reactions, such as lithiation. Deprotonation of the pyridine ring or the fluoromethyl group itself can generate synthetically useful lithiated intermediates. These organolithium species can then react with a variety of electrophiles to introduce new functional groups. The acidity of the protons on the carbon adjacent to the fluorine atom is increased, potentially facilitating metalation at the fluoromethyl group under appropriate conditions with a strong base. However, directed ortho-metalation is also a common pathway for substituted pyridines, where a substituent directs deprotonation to an adjacent position on the ring. The specific outcome depends on the reaction conditions and the other substituents present on the pyridine ring.

Cyclization and Heterocyclization Reactions

Derivatives of 4-(fluoromethyl)pyridine are valuable precursors in cyclization and heterocyclization reactions to form fused bicyclic and polycyclic aromatic systems. The fluoromethyl group can participate directly in the cyclization or act as a directing or activating group. For example, functionalized pyridines can undergo intramolecular reactions to form new rings.

One notable application involves the hydrogenation of fluorinated pyridines to produce fluorinated piperidines. scientificupdate.com For example, the hydrogenation of 3-substituted pyridines bearing fluoroalkyl groups has been described. scientificupdate.com The resulting fluorinated piperidines are of significant interest in drug discovery, as the fluorine atom can modulate the pKa of the piperidine (B6355638) nitrogen, which in turn affects its binding properties and pharmacokinetic profile. scientificupdate.com For instance, Merck identified a clinical candidate, MK-0731, where the introduction of a fluorine atom into a piperidine ring modulated its basicity into an optimal range, improving efficacy. scientificupdate.com

Furthermore, quaternization reactions of fluorinated pyridines, including 4-(trifluoromethyl)pyridine, with diiodoalkanes can lead to the formation of bis-quaternary salts, which have potential applications as therapeutic agents. researchgate.net

Condensation Reactions

Condensation reactions are a key method for synthesizing pyridine rings, including those with fluoromethyl groups. researchoutreach.orgjst.go.jp These reactions often involve the assembly of a pyridine ring from smaller, fluorinated building blocks. researchoutreach.org For instance, the synthesis of flonicamid (B1672840), which contains a 4-trifluoromethyl-pyridine structure, is achieved through a condensation reaction in the presence of ammonia (B1221849). researchoutreach.org

Commonly used fluorinated building blocks in these cyclocondensation reactions include: jst.go.jp

Ethyl 2,2,2-trifluoroacetate

2,2,2-Trifluoroacetyl chloride

Ethyl 4,4,4-trifluoro-3-oxobutanoate

(E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one

The aldehyde group of 4-(Trifluoromethyl)pyridine-2-carbaldehyde serves as a reactive site for condensation reactions, allowing for further functionalization of the molecule. Similarly, pyrazolo[3,4-b]pyridine derivatives can be synthesized through the condensation of substituted pyrazoles with various carbonyl-containing compounds like β-ketoesters and 1,3-diketones. evitachem.com

A specific example involves the refluxing of β-aminovinyl ketone 1a in glacial acetic acid, which leads to its isomerization and subsequent condensation to produce 2,6-diphenyl-4-(trifluoromethyl)pyridine (B3135699) 3a. mathnet.ru It is suggested that the formation of 4'-trifluoromethyl-2,2':6',2''-terpyridine 3b occurs via the condensation of β-aminovinyl ketone 1b and its isomer 2b, involving electrophilic and nucleophilic centers. mathnet.ru

Table 1: Examples of Condensation Reactions and Products

| Reactants | Product | Key Features |

| β-aminovinyl ketone 1a | 2,6-diphenyl-4-(trifluoromethyl)pyridine 3a | Isomerization followed by condensation. mathnet.ru |

| β-aminovinyl ketone 1b and 2b | 4'-trifluoromethyl-2,2':6',2''-terpyridine 3b | Condensation involving electrophilic and nucleophilic centers. mathnet.ru |

| Substituted pyrazoles and β-ketoesters/1,3-diketones | Pyrazolo[3,4-b]pyridine derivatives | Formation of the pyrazolo[3,4-b]pyridine ring system. evitachem.com |

| 4-(Trifluoromethyl)pyridine-2-carbaldehyde | Further functionalized derivatives | Aldehyde group acts as a reactive site. |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a fundamental method for forming C(sp²)-N bonds, and it is widely used in the synthesis of aromatic amines. fishersci.itacs.org This reaction is effective for coupling a wide range of amines with aryl or heteroaryl halides and triflates under mild conditions. fishersci.itacs.org

In the context of fluoromethyl)pyridine analogues, this reaction has been employed in multi-step syntheses. For example, the synthesis of a 5-CF3-pyridine derivative involved a Buchwald-Hartwig amination/reduction sequence starting from 2,3-dichloropyridine. nih.gov High-throughput experimentation has been utilized to create extensive libraries of Buchwald-Hartwig reactions, which can guide the selection of ligands and reaction conditions for new substrates. purdue.edu

The choice of ligand, base, and solvent are critical parameters for a successful amination. Common solvents include toluene, THF, and dioxane, and the reaction is performed in the presence of a base. fishersci.it Well-defined N-heterocyclic carbene/palladium(II) precatalysts have been shown to be effective for the amination of aryl tosylates. acs.org

Oxidation Reactions (e.g., N-oxide formation)

The nitrogen atom in the pyridine ring can be oxidized to form a pyridine N-oxide. researchgate.net This transformation is significant as pyridine N-oxides can serve as intermediates for further functionalization. nih.govacs.org For instance, the oxidation of the aldehyde group in 4-(Trifluoromethyl)pyridine-2-carbaldehyde can yield the corresponding carboxylic acid.

While the oxidation of the nitrogen atom in a pyridyl group is generally a straightforward reaction, the presence of certain substituents can influence the reaction rate and yield. researchgate.net For example, the oxidation of some substituted pyridyl compounds required longer reaction times and resulted in low to moderate yields of the desired N-oxide. researchgate.net

Peroxyacids are effective reagents for the oxidation of tertiary amines to N-oxides, though they may react with other functional groups present in the molecule. acs.org A mixture of hydrogen peroxide and carbon dioxide can form peroxymonocarbonate, which is a highly efficient oxidant for tertiary amines. acs.org Mechanistic studies on the direct arylation of pyridine N-oxides have shown that electron-poor pyridine N-oxides exhibit higher reactivity towards C-H activation. fu-berlin.de

Isomerization Processes

Isomerization plays a crucial role in the synthesis and reactivity of pyridine derivatives. For example, the synthesis of 2,6-diphenyl-4-(trifluoromethyl)pyridine involves the isomerization of a β-aminovinyl ketone intermediate in acetic acid. mathnet.ru Heating this β-aminovinyl ketone leads to the formation of its isomer, and the extent of this isomerization increases with prolonged heating, which is important for the subsequent formation of the pyridine ring. mathnet.ruresearchgate.net

In the context of metal complexes, pyridine ligands can exhibit linkage isomerization, coordinating to the metal center in either an N-bound or a dihapto (η²) fashion. researchgate.net The equilibrium between these coordination modes is influenced by the substitution pattern on the pyridine ring and the oxidation state of the metal. researchgate.net For instance, a CF3 substituent on the pyridine ring can prevent N-coordination, favoring dihapto coordination. researchgate.net Base-catalyzed aryl halide isomerization has been explored as a method to achieve selective functionalization of bromopyridines. rsc.org

Mechanistic Investigations and Computational Studies

Role of Intermediates (e.g., N-silyl enamine, 1,4-dihydroquinoline)

Mechanistic studies have identified key intermediates that govern the outcome of reactions involving pyridine derivatives. In the 3-position-selective C-H trifluoromethylation of pyridines and quinolines, the reaction is proposed to proceed through the formation of an N-silyl enamine intermediate. chemrxiv.org This intermediate is generated by the reaction of the pyridine derivative with a hydrosilane, which then undergoes electrophilic trifluoromethylation. chemrxiv.org Further mechanistic work indicated that the reaction proceeds via the formation of N-silyl enamine and 1,4-dihydroquinoline (B1252258) intermediates. chemrxiv.org

In other reactions, different intermediates play a crucial role. For example, the interruption of the Bischler-Napieralski reaction involves the direct observation of key intermediates like a complex tetracyclic diiminium ion. nih.gov The study of the reaction between a wide range of pyridines and trifluoromethanesulfonic anhydride (B1165640) led to the characterization of the corresponding N-trifluoromethanesulfonylated pyridinium (B92312) trifluoromethanesulfonates. nih.gov In the reaction of 3-bromobenzofuran with trifluoromethyl iodide and copper, the formation of pentafluoroethyl compounds is explained by the decomposition of trifluoromethylcopper (B1248711) to cuprous fluoride (B91410) and difluorocarbene, which then reacts further. rsc.org

Regioselectivity and Stereoselectivity in Reactions

The position of substituents on the pyridine ring significantly influences the regioselectivity of its reactions. For instance, in the nucleophilic aromatic substitution of 3-substituted 2,6-dichloropyridines, the regioselectivity was found to correlate with the steric properties of the 3-substituent. researchgate.net Bulky substituents at the 3-position direct the substitution to the 6-position. researchgate.net Specifically, 3-cyano and 3-trifluoromethyl substituents favor substitution at the 6-position. researchgate.net

In the C-H trifluoromethylation of pyridine rings, a method for 3-position-selective functionalization was developed through nucleophilic activation via hydrosilylation, leading to the formation of 3-trifluoromethylated products as the sole regioisomer. chemrxiv.org The strong electron-withdrawing nature of the trifluoromethyl group can lead to unusual regioselectivity in superacid-promoted reactions, directing functionalization to a remote site on the molecule. nih.gov

Computational studies, often using Density Functional Theory (DFT), are employed to understand and predict the regioselectivity of these reactions. These studies can reveal how the electronic properties of substituents, such as the electron-withdrawing trifluoromethyl group, direct incoming electrophiles or nucleophiles to specific positions on the pyridine ring. For example, in the condensation reaction to form 4'-trifluoromethyl-2,2':6',2''-terpyridine, the formation of the major product is explained by the condensation of two regioisomeric β-aminovinyl ketones. mathnet.ru The mechanism proposed for this reaction is consistent with earlier findings for the formation of 2,6-diphenyl-4-(trifluoromethyl)pyridine. mathnet.ru

Applications in Medicinal Chemistry

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For pyridine (B92270) derivatives, the introduction and modification of fluoroalkyl groups, along with other substituents, have been extensively studied to optimize therapeutic potential. nih.govmdpi.com

The biological activity of fluoroalkylpyridine derivatives is significantly influenced by the position of the fluoroalkyl group on the pyridine ring and the nature of the fluorination. nih.gov Historically, many early agrochemicals and pharmaceuticals incorporated 3- or 5-trifluoromethyl-substituted pyridines. nih.gov However, other substitution patterns, particularly at the 2-, 4-, and 6-positions, have gained prominence, leading to commercialized products with distinct biological profiles. nih.gov

For instance, in the development of fungicides, it was discovered that trifluoromethyl-substituted pyridine derivatives exhibited higher fungicidal activity compared to chlorine and other analogs. researchoutreach.org The type of fluoroalkyl group also plays a critical role. Studies on 2-(thiofluoroalkyl)pyridines have shown that the pattern and degree of fluorination in the side chain significantly impact physicochemical properties like lipophilicity, which in turn affects biological interactions. nih.gov For example, a difluorinated motif (SCF₂H) resulted in a modest increase in lipophilicity compared to the non-fluorinated analog, while the fully fluorinated trifluoromethylthio group (SCF₃) showed the greatest increase. nih.gov This highlights that the number and location of fluorine atoms within the alkyl chain are key determinants of a compound's properties and subsequent activity. nih.gov

The efficacy and selectivity of compounds containing a fluoroalkylpyridine core can be further modulated by the presence of other substituents on the pyridine ring or associated structures. In a study of imidazo[4,5-b]pyridine derivatives, the most significant antiproliferative activity against cancer cells was observed when a bromine atom was present on the pyridine nucleus in conjunction with a cyclic amidino group on an attached phenyl ring. mdpi.com This indicates a synergistic effect between the halogen on the pyridine core and the distal substituent, leading to enhanced biological outcomes.

Similarly, studies on analogs of epibatidine, a neuronal nicotinic receptor agonist, demonstrated how different substituents on the pyridine ring influence affinity, efficacy, and subtype selectivity. nih.gov For example, a fluoro analog displayed significantly greater affinity (52- to 875-fold) for β2-containing receptors over β4-containing ones. nih.gov In contrast, a bromo analog showed a more modest preference (4- to 55-fold) for β2- over β4-containing receptors. nih.gov These findings underscore the principle that while the fluoroalkyl group provides a foundational set of properties, additional substitutions are crucial for fine-tuning the molecule's interaction with specific biological targets to achieve desired efficacy and selectivity. mdpi.comnih.gov

A primary reason for incorporating fluoroalkyl groups into drug candidates is to modulate their lipophilicity and metabolic stability. nih.govacs.org Lipophilicity, often measured as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a critical parameter affecting a drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.govresearchgate.net

The introduction of a trifluoromethyl (CF₃) group, a common fluoroalkyl substituent, can significantly improve lipophilicity, bioavailability, and binding selectivity. researchgate.netnih.gov However, the relationship is not always straightforward. The fluorination pattern and degree can lead to counterintuitive effects on lipophilicity. nih.gov For example, in one series of 2-(thiofluoroalkyl)pyridines, the internally difluorinated SCF₂CH₃ derivative had a lower logD⁷·⁴ value (1.82) than its non-fluorinated parent compound (logD⁷·⁴ = 2.26). nih.gov This demonstrates that the context-dependent effects of fluorine, including its influence on molecular polarity and conformation, must be considered. nih.gov

Fluorination also enhances metabolic stability because the carbon-fluorine (C-F) bond is stronger than the carbon-hydrogen (C-H) bond, making it less susceptible to enzymatic degradation, particularly oxidative metabolism. mdpi.comnih.gov This increased stability can lead to a longer half-life and improved pharmacokinetic profile for the drug molecule. nih.gov

Table 1: Impact of Fluoroalkylation on Lipophilicity of 2-Thiopyridine Derivatives This interactive table summarizes experimental logD⁷·⁴ values for a series of 2-(thioalkyl)pyridine compounds, illustrating the effect of different fluorination patterns on lipophilicity.

| Compound | Substituent (R) in 2-SR-pyridine | logD⁷·⁴ |

| 1 | -CH₃ | 1.69 |

| 2 | -CH₂F | N/A |

| 3 | -CHF₂ | 1.95 |

| 4 | -CF₃ | 2.13 |

| 5 | -CH₂CH₃ | 2.26 |

| 6 | -CF₂CH₃ | 1.82 |

| Data sourced from a study on 2-(thiofluoroalkyl)pyridines. nih.gov |

Therapeutic Areas and Target Identification

Fluoroalkylpyridine derivatives have been investigated for a wide range of therapeutic applications, including as anticancer, antidiabetic, antioxidant, and anti-Alzheimer's agents. nih.gov Their utility in oncology has been particularly prominent. nih.govekb.eg

The unique properties conferred by the fluoroalkylpyridine scaffold make it a valuable component in the design of anticancer drugs. nih.govnih.gov The introduction of a trifluoromethyl group into a heterocyclic system like thiazolo[4,5-d]pyrimidine, a purine antagonist, was explored with the expectation that the combination would yield compounds with potent anticancer activity and improved bioavailability. nih.gov Several derivatives of imidazo[4,5-b]pyridine have also demonstrated significant antitumoral effects, particularly those bearing amidino substituents. mdpi.com

A key application of the 4-(trifluoromethyl)pyridine (B1295354) moiety in oncology is in the development of RAF inhibitors. acs.org The RAS-RAF-MEK-ERK signaling pathway is a critical regulator of cell proliferation, and mutations in BRAF, a member of the RAF kinase family, are common in many cancers, including melanoma. acs.orgnih.gov

First-generation BRAF inhibitors are highly effective against tumors with BRAF V600E mutations, where the kinase functions as a monomer. acs.org However, in tumors with RAS mutations, BRAF and CRAF function as dimers, which are resistant to these drugs. acs.org This challenge spurred the development of new RAF inhibitors capable of targeting these dimers.

Compounds incorporating a 2-(trifluoromethyl)isonicotinamide or similar trifluoromethyl-pyridine core have been designed as selective and potent pan-RAF or B/C RAF inhibitors. acs.org These inhibitors are optimized to suppress RAF dimers effectively. For instance, N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide was developed as a selective, efficacious, and well-tolerated RAF inhibitor targeting RAS mutant cancers. acs.org Structural studies show that inhibitors stabilizing the αC-helix of the kinase domain in the "IN" (active) position can potently promote RAF priming but are effective at inhibiting the resulting dimers. nih.gov The trifluoromethylpyridine group is often a key structural element in these advanced inhibitors, contributing to their potency and selectivity profile. acs.org

Anticancer Agents

Checkpoint Kinase Inhibitors

Checkpoint kinase 1 (CHK1) is a crucial component of the cellular response to DNA damage, and its inhibition represents a promising strategy in cancer therapy to potentiate the effects of DNA-damaging chemotherapy. Multiparameter optimization of a series of 5-((4-aminopyridin-2-yl)amino)pyrazine-2-carbonitriles led to the identification of a potent and selective oral CHK1 preclinical development candidate, CCT245737. This compound incorporates a 5-(trifluoromethyl)pyridin-2-yl)amino moiety. The optimization process focused on enhancing CHK1 cellular potency and in vivo pharmacokinetic properties, which ultimately yielded a compound with high selectivity and efficacy. The structure of CCT245737 bound to CHK1 revealed that the 2-aminopyridine core forms key hydrogen bonds with Glu85 and Cys87 in the kinase hinge region.

PI3K/mTOR Inhibitors

The phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) pathway is frequently overactivated in various human cancers, making it a prime target for therapeutic intervention. The 4-(trifluoromethyl)pyridine scaffold has been integral to the development of potent PI3K/mTOR inhibitors.

One notable example is PQR309 (bimiralisib), a potent, brain-penetrant, and orally bioavailable pan-class I PI3K/mTOR inhibitor. researchgate.net PQR309 features a 2-amino-4-(trifluoromethyl)pyridine moiety linked to a 4,6-dimorpholino-1,3,5-triazine core. researchgate.netnih.gov The introduction of the C4-trifluoromethyl group on the pyridine ring was found to significantly increase cellular potency and enzymatic targeting. nih.gov X-ray crystallography of PQR309 bound to PI3Kγ showed that the amino group of the 2-amino-4-(trifluoromethyl)pyridine moiety forms critical hydrogen bonds with the amino acid residues Asp836, Asp841, and Asp964. nih.gov This interaction, combined with the morpholine group's hydrogen bond to the hinge region backbone, anchors the inhibitor in the active site. nih.gov PQR309 has advanced to phase II clinical trials for treating lymphoma and solid tumors. nih.gov

Further structure-activity relationship studies have explored modifications of this scaffold. For instance, replacing the trifluoromethyl group with a difluoromethyl group and converting the pyridine ring to a pyrimidine have been investigated to fine-tune the inhibitor's potency and selectivity between PI3K and mTOR. nih.gov

Table 1: Activity of PQR309 (bimiralisib) and Related Compounds

| Compound | Moiety | PI3Kα Kᵢ (nM) | mTOR Kᵢ (nM) |

|---|---|---|---|

| PQR309 (1) | 2-amino-4-(trifluoromethyl)pyridine | 17 | 61 |

| Compound 3 | 2-amino-4-(trifluoromethyl)pyrimidine | 11 | 1400 |

Data sourced from scientific publications. nih.govnih.gov

Methionine Aminopeptidase 2 Inhibitors

Methionine aminopeptidase 2 (MetAP2) is an enzyme involved in protein modification and is a target for anti-angiogenic therapies in cancer treatment. While various classes of compounds, such as pyridinylpyrimidines and 1,2,4-triazoles, have been developed as MetAP2 inhibitors, a detailed review of the scientific literature did not identify specific examples of inhibitors that incorporate the 4-(fluoromethyl)pyridine moiety. nih.govdrugbank.com

Antimicrobial and Antifungal Agents

The 4-(trifluoromethyl)pyridine structure has been incorporated into molecules designed to combat microbial and fungal pathogens.

In the realm of antibacterial agents, novel pyridine nucleosides containing this moiety have been synthesized and evaluated. One study reported the synthesis of 3-cyano-2-(β-D-ribofuranosyloxy)-4-trifluoromethyl-6-phenyl pyridine. nih.gov Subsequent screening for antibacterial activity against both Gram-positive and Gram-negative bacteria revealed that some of these new compounds exhibited promising activity, in some cases better than the control drug used in the study. nih.gov This suggests that 4-trifluoromethylpyridine derivatives are viable candidates for the development of new antibacterial agents. researchgate.net

In agriculture, trifluoromethylpyridine derivatives have found application as fungicides and insecticides. researchoutreach.org Flonicamid (B1672840), an insecticide effective against aphids, contains the 4-trifluoromethyl-pyridine structure. researchoutreach.org Furthermore, research into trifluoromethyl-substituted pyridine derivatives has shown them to possess higher fungicidal activity compared to chlorine and other derivatives, as exemplified by the potent fungicide Fluazinam (B131798). researchoutreach.org

Anti-inflammatory Agents

Inflammation is a complex biological response, and enzymes like cyclooxygenase (COX) are key targets for anti-inflammatory drugs. While some pyridine derivatives, such as 3-hydroxy-pyridine-4-ones, have shown anti-inflammatory activity, this is often attributed to properties like iron chelation rather than a direct interaction related to a fluoromethyl group. nih.gov A comprehensive search of current research did not yield specific examples of anti-inflammatory agents developed from a this compound scaffold.

Neurological Disorders

The ability of drugs to penetrate the blood-brain barrier is critical for treating neurological disorders. The this compound moiety has been incorporated into mTOR inhibitors designed specifically for this purpose. The mTOR pathway is implicated in various neurological conditions, including epilepsy, Parkinson's, and Alzheimer's disease. mdpi.comnih.gov

PQR626 is a potent, orally available, and brain-penetrant mTOR kinase inhibitor (TORKi) developed for treating neurological disorders. mdpi.comfrontiersin.org This compound, identified through extensive pharmacophore exploration, features a 4-(difluoromethyl)pyridin-2-amine core. frontiersin.org It displays excellent brain penetration and has shown efficacy in a mouse model of tuberous sclerosis complex (TSC), a genetic disorder that causes tumors to form in many different organs, with the brain being one of the most affected. mdpi.comnih.govfrontiersin.org The development of such brain-penetrant inhibitors highlights the utility of the fluorinated pyridine scaffold in designing drugs for central nervous system (CNS) disorders. frontiersin.org Another related compound, PQR530, which also contains a 4-(difluoromethyl)pyridin-2-amine moiety, is a dual PI3K/mTOR inhibitor with excellent brain penetration and has demonstrated efficacy in an in vivo xenograft model. researchoutreach.org

Table 2: Brain-Penetrant mTOR Inhibitors

| Compound | Core Moiety | Target(s) | Therapeutic Area |

|---|---|---|---|

| PQR626 | 4-(difluoromethyl)pyridin-2-amine | mTOR | Neurological Disorders |

| PQR530 | 4-(difluoromethyl)pyridin-2-amine | PI3K/mTOR | Oncology / Neurological Disorders |

Data sourced from scientific publications. researchoutreach.orgfrontiersin.org

Selective serotonin (B10506) reuptake inhibitors (SSRIs) are a cornerstone in the treatment of depression and anxiety disorders. The trifluoromethyl group is a common feature in many pharmaceuticals, including some that interact with the serotonin transporter. A well-known example is fluoxetine, which is 3-(p-trifluoromethylphenoxy)-N-methyl-3-phenylpropylamine. nih.gov However, in this and other similar molecules, the trifluoromethyl group is attached to a phenoxy ring, not a pyridine ring. nih.gov The current body of research does not provide specific examples of serotonin uptake inhibitors based on the this compound scaffold.

Antidiabetic Agents

Pyridine derivatives have emerged as a promising class of compounds for the development of novel antidiabetic agents. nih.govresearchgate.net These compounds have been investigated for their ability to inhibit enzymes such as α-glucosidase and α-amylase, which are involved in carbohydrate metabolism. jchemrev.com The synthesis of various pyridine-based scaffolds has been a focus of research aimed at managing hyperglycemia. mdpi.com While the broad class of pyridine derivatives shows potential, specific research detailing the activity of this compound as an antidiabetic agent is not extensively covered in the reviewed literature. However, the synthesis of fluorinated hydrazinylthiazole derivatives, which have shown antiglycation and α-amylase inhibition potential, points to the utility of fluorine substitution in the design of antidiabetic compounds. nih.gov

Antiviral Agents (e.g., HIV)

Pyridine and its derivatives are recognized for their broad-spectrum antiviral activities, including against the human immunodeficiency virus (HIV). nih.govmdpi.com The trifluoromethyl group is a key structural motif in several active pharmaceutical ingredients. nih.gov Research has led to the synthesis of novel 4'-trifluoromethylated 5'-deoxycarbocyclic nucleoside phosphonic acids, with some analogues showing significant anti-HIV activity. For example, an adenine (B156593) analog demonstrated an EC50 value of 8.3 μM against HIV. nih.gov The introduction of fluorine is often used to enhance the potency and pharmacokinetic properties of antiviral drugs. nih.gov Imidazopyridine-Schiff base derivatives have also been synthesized and evaluated for their anti-HIV activity, with some compounds showing activity against both HIV-1 and HIV-2. rsc.org

Table 2: Anti-HIV Activity of Selected Pyridine Derivatives

| Compound Type | Virus | Metric | Value | Reference |

|---|---|---|---|---|

| Adenine analog 22 | HIV | EC50 | 8.3 μM | nih.gov |

| Imidazopyridine-Schiff base 4a | HIV-1 | EC50 | 82.02 µg/mL | rsc.org |

Preclinical and Clinical Development

The progression of this compound derivatives from discovery to potential clinical use involves rigorous preclinical evaluation, including a variety of in vitro assays to determine their biological activity and safety profile.

In vitro assays are fundamental to the early stages of drug development. Cytotoxicity assays, such as the MTT assay, are used to determine the concentration at which a compound is toxic to cells. researchgate.net Studies on various pyridine derivatives have been conducted on a range of cancer cell lines, including MCF-7 (breast), HT29 (colorectal), and A549 (lung), as well as normal cell lines like MRC5 (lung fibroblast) to assess selectivity. researchgate.netmdpi.com For instance, one pyridine derivative displayed an IC50 value of 2.243 μM against the HT29 cell line. researchgate.net

Enzyme inhibition assays are critical for compounds designed to target specific enzymes. The inhibitory activity of pyridine derivatives has been evaluated against various enzymes, including carbonic anhydrases and hydrogen sulfide-synthesizing enzymes. researchgate.netmdpi.com For example, certain pyridine derivatives were found to weakly inhibit cystathionine β-synthase (CBS) and cystathionine γ-lyase (CSE), with inhibition percentages around 40-60% at concentrations of 0.5 to 1 mM. researchgate.net The incorporation of fluorine into molecules is a well-known strategy in the design of enzyme inhibitors. researchgate.net

Table 3: In Vitro Cytotoxicity and Enzyme Inhibition of Selected Pyridine Derivatives

| Compound | Assay Type | Cell Line/Enzyme | Metric | Value | Reference |

|---|---|---|---|---|---|

| 4a (Pyridine derivative) | Cytotoxicity | HT29 | IC50 | 2.243 ± 0.217 μM | researchgate.net |

| S4 -loaded LPNCs | Cytotoxicity | MCF-7 | IC50 | Significantly decreased vs. free compound | mdpi.com |

| S4 -loaded LPNCs | Cytotoxicity | A549 | IC50 | Significantly decreased vs. free compound | mdpi.com |

| C30 (Pyridine derivative) | Enzyme Inhibition | CBS | % Inhibition (at 1 mM) | ~50% | researchgate.net |

| C31 (Pyridine derivative) | Enzyme Inhibition | CSE | % Inhibition (at 0.5 mM) | ~60% | researchgate.net |

Lack of Publicly Available Research Data for this compound in Specific Medicinal Chemistry Applications

Following a comprehensive search of scientific literature, it has been determined that there is a notable absence of publicly available research data for the chemical compound This compound within the specific areas outlined for this article. The requested sections on in vivo animal models, pharmacokinetic and metabolic studies, and the development of prodrugs and derivatives for this particular compound could not be populated with scientifically accurate and specific findings.

The conducted searches did not yield any dedicated studies on the analgesic or hypothermic effects of this compound in animal models. Similarly, no specific data on its pharmacokinetic profile—such as absorption, distribution, metabolism, and excretion (ADME)—or its metabolic pathways were found. Furthermore, the development of prodrugs or specific medicinal chemistry derivatives originating from this compound is not documented in the available literature.

It is important to distinguish This compound (containing a -CH₂F group) from the more extensively researched 4-(Trifluoromethyl)pyridine (containing a -CF₃ group). While literature exists for the latter, particularly in the development of agrochemicals and some pharmaceuticals, these findings are not chemically or biologically interchangeable and therefore fall outside the strict scope of this article.

Given the strict requirement to focus solely on this compound and the lack of available information in the specified domains, it is not possible to generate a thorough and scientifically accurate article for the requested sections at this time.

Applications in Agrochemical Chemistry

Insecticides

Several key insecticides feature a trifluoromethylpyridine core structure, demonstrating the importance of this chemical group in controlling insect pests.

Discovered by Ishihara Sangyo Kaisha (ISK), flonicamid (B1672840) is a novel insecticide effective against piercing-sucking insects like aphids. nih.govcotton.org Initial screenings of TFMP analogues identified nicotinamide (B372718) derivatives as having promising activity, which led to the development of flonicamid with its distinctive 4-trifluoromethyl-substituted pyridine (B92270) moiety. nih.govjst.go.jp It is classified by the Insecticide Resistance Action Committee (IRAC) as a Group 29 chordotonal organ modulator. nih.gov Flonicamid acts rapidly, causing a cessation of feeding in insects within 15 to 30 minutes of exposure. cotton.org Its mode of action is distinct from other major insecticide classes like neonicotinoids. cotton.orgpeptechbio.comchemicalbook.com The synthesis of flonicamid can be achieved from 4-(trifluoromethyl)nicotinic acid. ekb.eggoogle.com

Sulfoxaflor (B1682526), a systemic insecticide, is a member of the sulfoximine (B86345) class and contains a 6-(trifluoromethyl)pyridine structure. nih.govwikipedia.org It functions as a neurotoxin, specifically as a competitive modulator of nicotinic acetylcholine (B1216132) receptors (nAChRs) in insects. wikipedia.orgnih.gov By binding to these receptors, sulfoxaflor disrupts nerve impulses, leading to tremors, paralysis, and ultimately death of the insect. wikipedia.orgpagepressjournals.org Its binding mechanism to insect nAChRs is distinct from that of neonicotinoids, nicotine, and butenolides, and it shows a higher affinity for insect receptors over mammalian ones, contributing to its selective toxicity. wikipedia.orgnih.gov The synthesis of this insecticide involves the preparation of a key pyridine sulfide (B99878) intermediate. nih.gov

Developed by Sumitomo Chemical Co., Ltd., Pyridalyl is an insecticide that incorporates a 5-(trifluoromethyl)pyridine moiety. researchoutreach.orgnih.gov Its mode of action is currently classified as unknown by the IRAC. jst.go.jp Research suggests that Pyridalyl's insecticidal activity may involve the production of a bioactive derivative through the action of cytochrome P450 enzymes, leading to the generation of reactive oxygen species and subsequent cellular damage. nih.gov It has been shown to be effective against various lepidopteran and thysanopteran pests. nih.govsumitomo-chem.co.jp The synthesis of Pyridalyl involves a condensation reaction with a trifluoromethyl pyridine building block. researchoutreach.org

Chlorfluazuron (B1668723) is an insect growth regulator (IGR) belonging to the benzoylurea (B1208200) class. jst.go.jpncats.io It acts by inhibiting the synthesis of chitin (B13524), a vital component of the insect cuticle. ncats.iorayfull.comcn-agro.comirac-online.org This disruption of chitin formation leads to failed molting and developmental deformities in larvae and pupae, ultimately preventing the insect from reaching maturity. rayfull.com The synthesis of chlorfluazuron utilizes 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (2,3,5-DCTF) as a starting material. researchoutreach.orgjst.go.jp

Fungicides

The trifluoromethylpyridine structure is also integral to the development of certain fungicides used to combat fungal diseases in crops.

Fluazinam (B131798) is a broad-spectrum protectant fungicide classified as a diarylamine, specifically an arylaminopyridine. wikipedia.orgnih.gov It contains a trifluoromethyl group and is used to control a range of fungal pathogens. wikipedia.orgnih.gov The mode of action of fluazinam is as a potent uncoupler of oxidative phosphorylation in the mitochondria of fungal cells. wikipedia.orgnih.gov This disruption of energy production, along with its reactivity with thiols, leads to the inhibition of spore germination and the prevention of infection. wikipedia.orgnih.gov While it is a broad-spectrum fungicide, it is particularly effective against diseases like late blight in potatoes. wikipedia.org The synthesis of fluazinam involves the use of 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF). researchoutreach.org

Compound Information

| Compound Name | CAS Number | Chemical Class | Mode of Action |

| Flonicamid | 158062-67-0 | Pyridinecarboxamide | Chordotonal organ modulator (IRAC Group 29) nih.govchemicalbook.com |

| Sulfoxaflor | 946578-00-3 | Sulfoximine | nAChR competitive modulator wikipedia.orgnih.gov |

| Pyridalyl | 179101-81-6 | Dichloropropene ether | Unknown jst.go.jpchemicalwarehouse.com |

| Chlorfluazuron | 71422-67-8 | Benzoylurea | Chitin synthesis inhibitor ncats.iorayfull.comcn-agro.comirac-online.org |

| Fluazinam | 79622-59-6 | Diarylaminopyridine | Uncoupler of oxidative phosphorylation wikipedia.orgnih.govchemicalwarehouse.com |

Herbicides

The 4-(fluoromethyl)pyridine scaffold, particularly its trifluoromethyl variant, is a key structural motif in several commercially significant herbicides. These compounds are valued for their efficacy in controlling a wide range of weeds in various agricultural settings.

Pyroxsulam (B39247) (2-methoxy-4-(trifluoromethyl)pyridine substructure)

Pyroxsulam is a triazolopyrimidine sulfonanilide herbicide that incorporates a 2-methoxy-4-(trifluoromethyl)pyridine (B1358264) moiety. researchoutreach.orgjst.go.jp It is recognized for its effectiveness in controlling grass and broadleaf weeds in cereal crops. researchoutreach.org The development of pyroxsulam was a strategic response to the crop damage observed with earlier 2-methoxy-4-(trifluoromethyl)phenyl analogues, as the pyridine-based structure offers improved crop selectivity, particularly in wheat. researchoutreach.org

The synthesis of pyroxsulam involves the condensation of 2-amino-5,7-dimethoxy- wikipedia.orgmoa-technology.comagchemaccess.comtriazolo[1,5-a]pyrimidine with 2-methoxy-4-(trifluoromethyl)-pyridine-3-sulfonyl chloride. google.com This reaction is typically carried out in an organic solvent in the presence of an organic base and can be catalyzed by 4-dimethylaminopyridine (B28879) to achieve high yields suitable for industrial production. google.com

Table 1: Chemical Data for Pyroxsulam

| Property | Value |

|---|---|

| IUPAC Name | N-(5,7-dimethoxy- wikipedia.orgmoa-technology.comagchemaccess.comtriazolo[1,5-a]pyrimidin-2-yl)-2-methoxy-4-(trifluoromethyl)pyridine-3-sulfonamide |

| CAS Number | 422556-08-9 |

| Chemical Formula | C14H13F3N6O5S |

| Molecular Weight | 446.35 g/mol |

Flazasulfuron (B46402)

Flazasulfuron is a sulfonylurea herbicide used for the control of grasses, broad-leaved weeds, and sedges. wikipedia.orgagchemaccess.com It is effective for both pre-emergent and post-emergent weed control. wikipedia.orgagchemaccess.com The synthesis of flazasulfuron can begin with 3-picoline, which undergoes chlorination and a chlorine/fluorine exchange to produce a trifluoromethylpyridine intermediate. wikipedia.org This intermediate is then converted to 3-trifluoromethylpyridin-2-yl sulfonamide, which is further reacted to yield flazasulfuron. wikipedia.org An alternative synthesis involves the reaction of 2-sulfamoylchloride-3-trifluoromethylpyridine with 2-amino-4,6-dimethoxypyrimidine. nih.gov

Table 2: Chemical Data for Flazasulfuron

| Property | Value |

|---|---|

| IUPAC Name | N-[(4,6-Dimethoxypyrimidin-2-yl)carbamoyl]-3-(trifluoromethyl)pyridine-2-sulfonamide wikipedia.org |

| CAS Number | 104040-78-0 wikipedia.org |

| Chemical Formula | C13H12F3N5O5S wikipedia.org |

| Molecular Weight | 407.32 g/mol wikipedia.org |

Dithiopyr (B166099) and Thiazopyr (B54509)

Dithiopyr and thiazopyr are pyridine-based herbicides. researchgate.net They are primarily used for pre-emergence control of annual grasses and some broadleaf weeds. ucanr.eduumn.edu The synthesis of both dithiopyr and thiazopyr commences with a Hantzsch-type intermolecular cyclization, which forms the dihydropyridine (B1217469) core structure. researchgate.net

Table 3: Chemical Data for Dithiopyr and Thiazopyr

| Compound | IUPAC Name | CAS Number | Chemical Formula | Molecular Weight |

|---|---|---|---|---|

| Dithiopyr | S,S'-dimethyl 2-(difluoromethyl)-4-(2-methylpropyl)-6-(trifluoromethyl)-3,5-pyridinedicarbothioate umn.edu | 97886-45-8 | C15H16F5NO2S2 | 401.4 g/mol |

| Thiazopyr | Methyl 2-(difluoromethyl)-5-(4,5-dihydro-1,3-thiazol-2-yl)-4-(2-methylpropyl)-6-(trifluoromethyl)nicotinate | 117718-60-2 | C16H17F5N2O2S | 408.4 g/mol |

Flupyrsulfuron-methyl-sodium

Flupyrsulfuron-methyl-sodium is a post-emergent sulfonylurea herbicide designed for the selective control of grass weeds and a range of broadleaf weeds in cereal crops. herts.ac.ukchemicalbook.com Its chemical structure includes a trifluoromethyl group on the pyridine ring. ontosight.ai Synthesis of flupyrsulfuron-methyl (B1329956) starts with the reaction of 4-tert-butoxy-1,1,1-trifluoro-3-buten-2-one and methyl malonamide. The resulting intermediate undergoes cyclization, chlorination, and sulfonation to form a sulfonamide, which is then reacted with dimethoxypyrimidinyl carbamate (B1207046) to produce the final product.

Table 4: Chemical Data for Flupyrsulfuron-methyl-sodium

| Property | Value |

|---|---|

| IUPAC Name | sodium (4,6-dimethoxypyrimidin-2-yl)[({[2-methoxycarbonyl-6-(trifluoromethyl)pyridin-3-yl]sulfonyl})amino] |

| CAS Number | 144740-54-5 nbs-bio.comagropages.com |

| Chemical Formula | C15H13F3N5NaO7S chemicalbook.comcogershop.com |

| Molecular Weight | 487.3 g/mol cogershop.com |

Mode of Action and Efficacy

The herbicidal efficacy of these pyridine derivatives is directly linked to their specific modes of action at the molecular level, primarily involving the inhibition of critical plant enzymes.

Enzyme Inhibition

A significant number of herbicides containing the 4-(trifluoromethyl)pyridine (B1295354) structure function by inhibiting key enzymes in essential biochemical pathways within the target weeds. moa-technology.comumn.edu This inhibition disrupts normal plant growth and development, ultimately leading to plant death. moa-technology.comumn.edu

Acetolactate Synthase (ALS) Inhibition : Herbicides such as pyroxsulam, flazasulfuron, and flupyrsulfuron-methyl-sodium are potent inhibitors of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). wikipedia.orgumn.educhemodex.compitchcare.comucanr.edumdpi.com ALS is a crucial enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine), which are the building blocks of proteins. umn.eduunl.eduucanr.edu By blocking ALS, these herbicides halt the production of these essential amino acids, which in turn inhibits cell division and plant growth, leading to the death of the susceptible plant. agchemaccess.compitchcare.comsmolecule.com Symptoms of ALS inhibitor activity include the cessation of growth, followed by leaf discoloration, desiccation, and necrosis. wikipedia.orgagchemaccess.com